N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3,4,5-triethoxybenzamide
Overview
Description
N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3,4,5-triethoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of tert-butyl, hydroxyphenyl, carbamothioyl, and triethoxybenzamide groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3,4,5-triethoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize 5-tert-butyl-2-hydroxyaniline, which is then reacted with carbon disulfide to form the corresponding carbamothioyl derivative. This intermediate is subsequently coupled with 3,4,5-triethoxybenzoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbamothioyl group can be reduced to form corresponding amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinone derivatives, while reduction of the carbamothioyl group may produce amines.
Scientific Research Applications
N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3,4,5-triethoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carbamothioyl group may interact with thiol-containing enzymes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3-ethoxybenzamide
- N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-2-phenylacetamide
- N-[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
Uniqueness
Compared to similar compounds, N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3,4,5-triethoxybenzamide stands out due to its triethoxybenzamide group, which imparts unique chemical properties and reactivity. This structural feature may enhance its solubility, stability, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3,4,5-triethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S/c1-7-29-19-12-15(13-20(30-8-2)21(19)31-9-3)22(28)26-23(32)25-17-14-16(24(4,5)6)10-11-18(17)27/h10-14,27H,7-9H2,1-6H3,(H2,25,26,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROODPMASTDPIRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=C(C=CC(=C2)C(C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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